molecular formula C17H31N5O7 B1529488 Boc-Gly-Gly-Gly-Lys-OH CAS No. 250290-81-4

Boc-Gly-Gly-Gly-Lys-OH

Cat. No. B1529488
M. Wt: 417.5 g/mol
InChI Key: URWOXYLAOMHRQJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boc-Gly-Gly-Gly-Lys-OH” is a peptide sequence that is often used in peptide synthesis . The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amine group of amino acids . The “Gly” and “Lys” refer to the amino acids glycine and lysine, respectively .


Synthesis Analysis

The synthesis of peptides like “Boc-Gly-Gly-Gly-Lys-OH” often involves the use of Boc-protected amino acids . The Boc group is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .


Molecular Structure Analysis

The molecular structure of a similar compound, “Boc-Gly-Gly-OH”, has been reported . It has a molecular formula of C9H16N2O5 and a mono-isotopic mass of 232.105927 Da . The structure of “Boc-Gly-Gly-Gly-Lys-OH” would be similar, but with an additional glycine and lysine residue.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Boc-Gly-Gly-Gly-Lys-OH” would likely involve the coupling of Boc-protected amino acids . This can be achieved through various methods, such as the use of coupling reagents or solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “Boc-Gly-Gly-OH”, have been reported . It has a density of 1.2±0.1 g/cm3, a boiling point of 315.9±25.0 °C at 760 mmHg, and a flash point of 144.9±23.2 °C . The properties of “Boc-Gly-Gly-Gly-Lys-OH” would be similar, but may vary due to the additional glycine and lysine residue.

Scientific Research Applications

Peptide Synthesis and Modification

Boc-Gly-Gly-Gly-Lys-OH is involved in the synthesis and modification of peptides, offering a pathway to produce peptides with specific properties or for the study of peptide structures. The use of protective groups like Boc (tert-butoxycarbonyl) allows for the selective synthesis of peptides by protecting reactive groups during the synthesis process. For instance, the synthesis of Fmoc-L-Lys(Boc)-Gly-OH demonstrates the application of Boc protection in peptide synthesis, facilitating the production of peptides with precise amino acid sequences for research in physiological processes and disease treatment strategies (Zhao Yi-nan & Melanie Key, 2013).

Glycosylation Studies

The modification and study of glycosphingolipids (GSLs), which are crucial in cellular functions and indicators for various diseases, also utilize compounds like Boc-Gly-Gly-Gly-Lys-OH. Techniques such as radical-directed dissociation (RDD) mass spectrometry benefit from the specific reactivity of such compounds for the structural discrimination of GSL isomers, highlighting their importance in glycosylation studies and the diagnosis of lysosomal storage diseases (H. Pham & R. Julian, 2016).

Safety And Hazards

The safety and hazards associated with “Boc-Gly-Gly-Gly-Lys-OH” would likely be similar to those of other Boc-protected peptides. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2S)-6-amino-2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N5O7/c1-17(2,3)29-16(28)21-9-13(24)19-8-12(23)20-10-14(25)22-11(15(26)27)6-4-5-7-18/h11H,4-10,18H2,1-3H3,(H,19,24)(H,20,23)(H,21,28)(H,22,25)(H,26,27)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWOXYLAOMHRQJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Gly-Gly-Gly-Lys-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Gly-Gly-Gly-Lys-OH
Reactant of Route 2
Reactant of Route 2
Boc-Gly-Gly-Gly-Lys-OH
Reactant of Route 3
Reactant of Route 3
Boc-Gly-Gly-Gly-Lys-OH
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Boc-Gly-Gly-Gly-Lys-OH
Reactant of Route 5
Reactant of Route 5
Boc-Gly-Gly-Gly-Lys-OH
Reactant of Route 6
Reactant of Route 6
Boc-Gly-Gly-Gly-Lys-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.